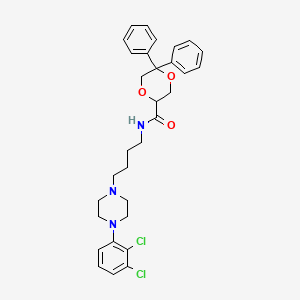
Dopamine D3 receptor antagonist-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dopamine D3 receptor antagonist-1 is a compound that selectively binds to and inhibits the activity of dopamine D3 receptors. These receptors are part of the dopamine receptor family, which plays a crucial role in the central nervous system by regulating various functions such as locomotor activity, learning, reward, motivation, emotion, cognition, food intake, and endocrine regulation . Dopamine D3 receptors are primarily found in the limbic areas of the brain, making them a significant target for therapeutic interventions in neurological and psychiatric disorders .
Preparation Methods
The synthesis of dopamine D3 receptor antagonist-1 involves several steps, including the preparation of key intermediates and the final coupling reactions. One common synthetic route involves the use of indole derivatives as starting materials, which are then subjected to various chemical transformations to achieve the desired antagonist . The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the final product . Industrial production methods may involve large-scale synthesis using continuous flow reactors and advanced purification techniques to ensure consistency and quality .
Chemical Reactions Analysis
Dopamine D3 receptor antagonist-1 undergoes several types of chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings . The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted indole derivatives .
Scientific Research Applications
Dopamine D3 receptor antagonist-1 has a wide range of scientific research applications, including:
Mechanism of Action
Dopamine D3 receptor antagonist-1 exerts its effects by selectively binding to dopamine D3 receptors and inhibiting their activity. This inhibition prevents the receptors from interacting with dopamine, thereby modulating the downstream signaling pathways involved in various physiological processes . The molecular targets of this compound include the dopamine D3 receptors, which are G-protein-coupled receptors that activate intracellular signaling cascades upon binding to dopamine . By blocking these receptors, this compound can alter neurotransmitter release, neuronal excitability, and synaptic plasticity .
Comparison with Similar Compounds
Dopamine D3 receptor antagonist-1 is unique in its high selectivity for dopamine D3 receptors compared to other dopamine receptor subtypes such as D2 and D4 . Similar compounds include:
Dopamine D2 receptor antagonists: These compounds also inhibit dopamine receptors but have a broader range of activity and may affect multiple receptor subtypes.
Dopamine D4 receptor antagonists: These compounds specifically target dopamine D4 receptors and are used in research and therapeutic applications similar to those of D3 receptor antagonists.
Partial agonists: Compounds that partially activate dopamine receptors while also inhibiting their activity, providing a balance between agonism and antagonism.
The uniqueness of this compound lies in its ability to selectively inhibit D3 receptors without significantly affecting other dopamine receptor subtypes, making it a valuable tool for research and therapeutic applications .
Properties
Molecular Formula |
C31H35Cl2N3O3 |
|---|---|
Molecular Weight |
568.5 g/mol |
IUPAC Name |
N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-5,5-diphenyl-1,4-dioxane-2-carboxamide |
InChI |
InChI=1S/C31H35Cl2N3O3/c32-26-14-9-15-27(29(26)33)36-20-18-35(19-21-36)17-8-7-16-34-30(37)28-22-39-31(23-38-28,24-10-3-1-4-11-24)25-12-5-2-6-13-25/h1-6,9-15,28H,7-8,16-23H2,(H,34,37) |
InChI Key |
JQDJABJXHUQKKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCCNC(=O)C2COC(CO2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C(=CC=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


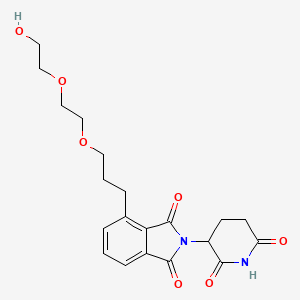
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-a-oxo-](/img/structure/B14763829.png)
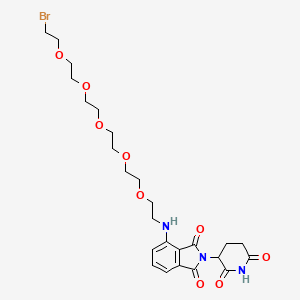
![[S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl](2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14763837.png)
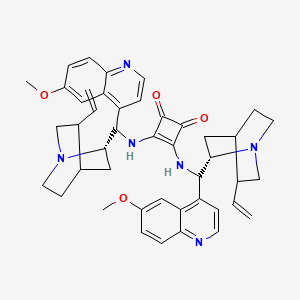
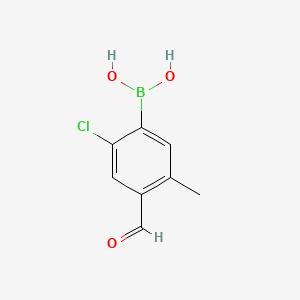
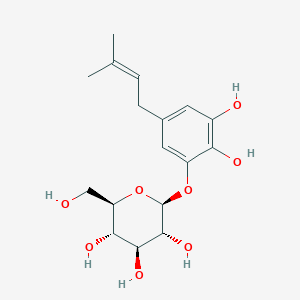
![3-[2-(2,5-Dimethylphenoxy)ethyl]-2,2,5-trimethylhexanoate](/img/structure/B14763858.png)
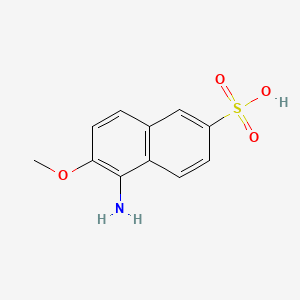
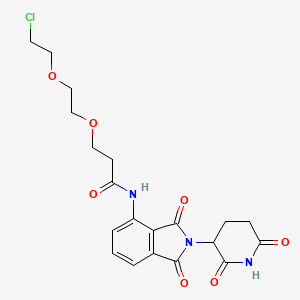
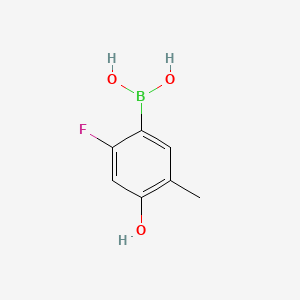
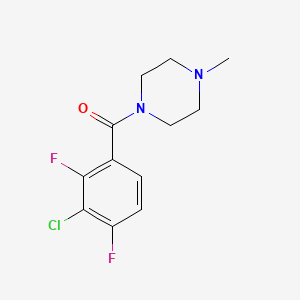
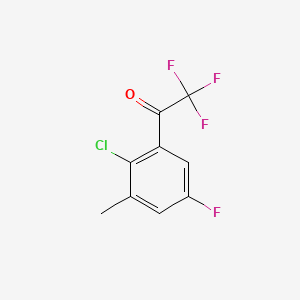
![1-[(2R)-2,3-dihydroxypropyl]-3-[1-[[(1S,2S,4R)-spiro[bicyclo[2.2.1]heptane-3,1'-cyclopropane]-2-yl]methyl]piperidin-4-yl]benzimidazol-2-one](/img/structure/B14763909.png)
